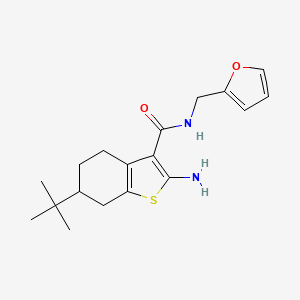![molecular formula C17H12Cl2N2 B2451563 [(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine CAS No. 790681-54-8](/img/structure/B2451563.png)
[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(2-Chlorophenyl)methyl][(2-chloroquinolin-3-yl)methylidene]amine” is a chemical compound that has been mentioned in the context of medicinal chemistry research . It is part of a series of secondary amines containing 2-chloroquinoline .
Synthesis Analysis
The compound can be synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . Some N-methyl derivatives were also synthesized by N-methylation using (CH3)2SO4/NaH .Molecular Structure Analysis
The molecular structure of the compound was established by the combined use of IR, 1H-NMR, 13C-NMR, and Mass spectra .Chemical Reactions Analysis
The compound is part of a series of secondary amines containing 2-chloroquinoline as lipophilic domain . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Fatma et al. (2017) focused on the synthesis and structural analysis of a similar compound, highlighting techniques like X-ray crystallography and density functional theory (DFT) for molecular geometry and vibrational analysis (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Antibacterial and Anticancer Activities
- Research by PradeepP. et al. (2015) synthesized Schiff bases related to this compound, investigating their in vitro antibacterial activity and potential as anticancer agents through molecular docking studies (PradeepP., ShrungeshKumarT, Prashantha, & MahadevanK., 2015).
Antimycotic Applications
- Kumar et al. (2011) synthesized secondary amines containing 2-chloroquinoline, exploring their potential as non-azoles antimycotic agents (Kumar, Bawa, Drabu, & Panda, 2011).
Potential in Neuroprotective Therapies
- Ghosh et al. (2008) studied a novel anilidoquinoline derivative, closely related to the compound , for its effectiveness in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Antitubercular Activity
- Kumar et al. (2014) synthesized thiocarbamide derivatives of a similar compound, evaluating their in vitro antitubercular activity against Mycobacterium tuberculosis (Kumar, Upmanyu, Afzal, & Bawa, 2014).
Anti-Zika Virus Activity
- Barbosa-Lima et al. (2017) reported on derivatives of this compound, highlighting their ability to inhibit Zika virus replication in vitro (Barbosa-Lima, da Silveira Pinto, Kaiser, Wardell, de Freitas, Vieira, Marttorelli, Cerbino Neto, Bozza, Wardell, de Souza, & Souza, 2017).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2/c18-15-7-3-1-6-13(15)10-20-11-14-9-12-5-2-4-8-16(12)21-17(14)19/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCRCNGLYUTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-(2-chloroquinolin-3-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)



![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2451492.png)


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)


![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)